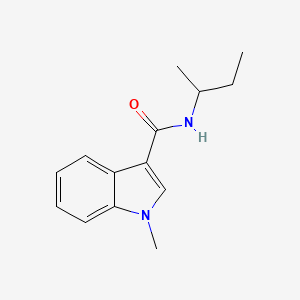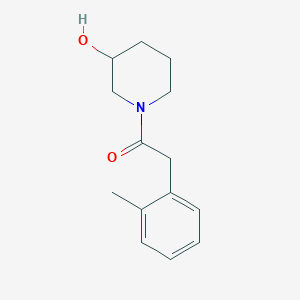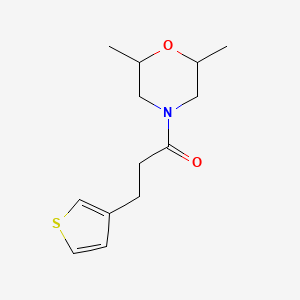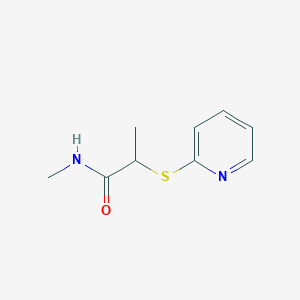
N-butan-2-yl-1-methylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-1-methylindole-3-carboxamide, also known as BMICA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in various biological processes.
Mechanism of Action
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in a wide range of biological processes, including metabolism, cell differentiation, and immune response. Upon binding to ligands such as N-butan-2-yl-1-methylindole-3-carboxamide, the AhR translocates to the nucleus and forms a complex with other proteins, leading to the activation of target genes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce the expression of various genes involved in xenobiotic metabolism and immune response, suggesting that it may play a role in the detoxification of harmful substances and the regulation of immune function. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butan-2-yl-1-methylindole-3-carboxamide in lab experiments is its selectivity for the AhR, which allows for more specific and targeted studies of this transcription factor. However, one limitation of using this compound is that its effects may be influenced by other factors such as cell type and culture conditions, which can complicate data interpretation.
Future Directions
There are several potential future directions for research involving N-butan-2-yl-1-methylindole-3-carboxamide. One area of interest is the role of the AhR in cancer biology, as studies have suggested that this transcription factor may play a role in tumor initiation and progression. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of this compound and its potential therapeutic applications in inflammatory diseases. Finally, the development of more potent and selective AhR agonists could lead to new insights into the biological functions of this transcription factor.
Synthesis Methods
N-butan-2-yl-1-methylindole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylindole with butanoyl chloride, followed by the addition of methylamine and subsequent purification steps. The yield of this synthesis method is typically high, making it a viable option for the production of this compound on a larger scale.
Scientific Research Applications
N-butan-2-yl-1-methylindole-3-carboxamide has been shown to have potential applications in various fields of scientific research, including toxicology, immunology, and cancer biology. Its ability to selectively activate the AhR makes it a useful tool for studying the effects of this transcription factor on various biological processes.
properties
IUPAC Name |
N-butan-2-yl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10(2)15-14(17)12-9-16(3)13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKJHZWFYPVFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)
![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)




![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)






